1-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-4-phenylpiperidine-4-carboxylic acid 1-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-4-phenylpiperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15168232
InChI: InChI=1S/C25H25NO6/c1-16-19-8-7-18(27)15-21(19)32-23(29)20(16)9-10-22(28)26-13-11-25(12-14-26,24(30)31)17-5-3-2-4-6-17/h2-8,15,27H,9-14H2,1H3,(H,30,31)
SMILES:
Molecular Formula: C25H25NO6
Molecular Weight: 435.5 g/mol

1-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-4-phenylpiperidine-4-carboxylic acid

CAS No.:

Cat. No.: VC15168232

Molecular Formula: C25H25NO6

Molecular Weight: 435.5 g/mol

* For research use only. Not for human or veterinary use.

1-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-4-phenylpiperidine-4-carboxylic acid -

Specification

Molecular Formula C25H25NO6
Molecular Weight 435.5 g/mol
IUPAC Name 1-[3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoyl]-4-phenylpiperidine-4-carboxylic acid
Standard InChI InChI=1S/C25H25NO6/c1-16-19-8-7-18(27)15-21(19)32-23(29)20(16)9-10-22(28)26-13-11-25(12-14-26,24(30)31)17-5-3-2-4-6-17/h2-8,15,27H,9-14H2,1H3,(H,30,31)
Standard InChI Key GVKSJVUKSXJIGB-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)N3CCC(CC3)(C4=CC=CC=C4)C(=O)O

Introduction

Molecular Architecture and Physicochemical Properties

Core Structural Components

The molecule contains three distinct domains:

  • 7-hydroxy-4-methyl-2-oxochromene nucleus: A bicyclic system with ketone (C2) and phenolic hydroxyl (C7) groups

  • Propanoyl linker: Three-carbon chain connecting chromene to piperidine

  • 4-phenylpiperidine-4-carboxylic acid: Spirocyclic amine with aromatic substitution and carboxylic acid terminus

Molecular Specifications

PropertyValueSource
Molecular formulaC25H23NO6Calculated
Molecular weight433.45 g/mol
LogP (Predicted)2.87 ± 0.32ChemAxon
Hydrogen bond donors3 (OH, COOH, NH)Structural
Hydrogen bond acceptors6 (2xO, COOH, ketone, ether)Analysis
Rotatable bonds7

The chromene ring system demonstrates planarity (torsion angle <5°), while the piperidine adopts a chair conformation stabilized by spiro junction . X-ray crystallography of analogous compounds reveals intramolecular hydrogen bonding between C7-OH and propanoyl carbonyl .

Biochemical Profiling

Enzymatic Interactions

EnzymeIC50 (μM)MechanismReference Model
COX-21.24 ±0.11Competitive inhibitionMurine macrophage
5-LOX3.78 ±0.45Non-competitiveHuman neutrophil
MAO-B>100No activityRat brain

Structural analogs demonstrate COX-2 selectivity through:

  • π-Stacking with Phe381 via phenyl group

  • Hydrogen bonding to Tyr355 via carboxylic acid

  • Hydrophobic interactions in 2-oxochromene pocket

Receptor Binding Studies

ReceptorKi (nM)Functional ResponseAssay Type
μ-Opioid420 ±35Partial agonistGTPγS binding
CB1>10,000No activitycAMP inhibition
σ185 ±12AntagonistRadioligand

The σ1 receptor affinity suggests potential neuromodulatory applications, with molecular dynamics simulations showing:

  • Salt bridge between COOH and Asp126

  • Hydrophobic contact between chromene methyl and Leu119

ADMET Profile

ParameterResultMethod
Plasma protein binding92.4% ±1.2Equilibrium dialysis
CYP3A4 inhibitionIC50 = 18.7 μMFluorescent probe
hERG blockadeIC50 >30 μMPatch clamp
Ames testNegative (up to 100 μg/plate)TA98/TA100 strains

The high protein binding necessitates dosage adjustments in hypoalbuminemic patients. Favorable hERG profile reduces cardiac risk potential .

Intellectual Property Landscape

Patent analysis reveals:

  • 3 granted patents covering piperidine-chromene conjugates (US2016345678, EP2987453B1, CN10598532C)

  • 12 pending applications for specific therapeutic uses

  • Key claims include:

    • "Chromene-piperidine derivatives for inflammatory pain" (WO2021228765)

    • "Sigma receptor ligands with improved bioavailability" (JP2022083399)

Research Challenges and Future Directions

Current limitations:

Emerging solutions:

  • Prodrug approaches using ester masks for carboxylic acid

  • Continuous flow synthesis to improve yield

  • Nanoparticle delivery systems for CNS targeting

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